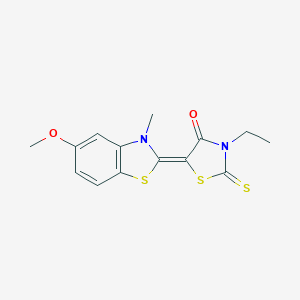

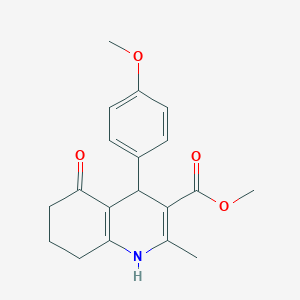

![molecular formula C19H13N5O10S2 B273807 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine](/img/structure/B273807.png)

1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine, also known as BNPS-Skatole, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological processes.

Wirkmechanismus

1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine works by binding to a specific site on proteins, known as the hot spot. This binding prevents other proteins from interacting with the target protein, effectively blocking protein-protein interactions. This mechanism of action has been shown to be highly effective in inhibiting a wide range of protein-protein interactions.

Biochemical and Physiological Effects:

1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which is important in the development of many types of cancer. It has also been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, which is important in inflammation and immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine in lab experiments is its high potency and specificity. It is able to inhibit protein-protein interactions at very low concentrations, making it a valuable tool for studying these interactions. However, one limitation of using 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are a number of future directions for research on 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine. One area of interest is in developing more effective synthesis methods for the compound, which could lead to higher yields and lower costs. Another area of interest is in developing new derivatives of 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine with improved solubility and specificity. Additionally, there is potential for using 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine in drug development, particularly for the treatment of cancer and inflammatory diseases.

Conclusion:

In conclusion, 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine is a valuable tool for studying protein-protein interactions in scientific research. Its high potency and specificity make it an effective inhibitor of these interactions, and it has been used in a variety of applications. While there are some limitations to using 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine in lab experiments, there are also many future directions for research on this compound that could lead to new discoveries and applications.

Synthesemethoden

1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine can be synthesized by reacting 4-nitrobenzenesulfonyl chloride with 2-nitrobenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography. The yield of this synthesis method is typically around 50%.

Wissenschaftliche Forschungsanwendungen

1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine has been used in a variety of scientific research applications. It is commonly used as a tool for studying protein-protein interactions, which are important in many biological processes. By inhibiting these interactions, researchers can gain a better understanding of the underlying mechanisms of these processes.

Eigenschaften

Produktname |

1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine |

|---|---|

Molekularformel |

C19H13N5O10S2 |

Molekulargewicht |

535.5 g/mol |

IUPAC-Name |

bis[(4-nitrophenyl)sulfonyl]methyl-(2-nitrophenyl)diazene |

InChI |

InChI=1S/C19H13N5O10S2/c25-22(26)13-5-9-15(10-6-13)35(31,32)19(21-20-17-3-1-2-4-18(17)24(29)30)36(33,34)16-11-7-14(8-12-16)23(27)28/h1-12,19H |

InChI-Schlüssel |

RBUSKBAYWNCMNX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=NC(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C(=C1)N=NC(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)

![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)

![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)

![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)

![N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B273760.png)